Methyl 2-methoxy-3-nitrobenzoate
Overview
Description
Methyl 2-methoxy-3-nitrobenzoate is an important organic synthetic material and pharmaceutical intermediate compound . It is used for the preparation of various organic compounds .
Synthesis Analysis
The synthesis of Methyl 2-methoxy-3-nitrobenzoate involves several steps. A common method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . The nitration of methyl 3-methylbenzoate is a key process in this strategy .Molecular Structure Analysis
The molecular formula of Methyl 2-methoxy-3-nitrobenzoate is C9H9NO5 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2H)-one, 5-nitroisocoumarin, and substituted nitrostyrene benzoic acids .Physical And Chemical Properties Analysis
Methyl 2-methoxy-3-nitrobenzoate is a solid at 20 degrees Celsius . It has a melting point of 141.0 to 144.0 degrees Celsius . It is insoluble in water but soluble in hot ethanol .Scientific Research Applications
Pharmaceutical Intermediates
“Methyl 2-methoxy-3-nitrobenzoate” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of a wide range of pharmaceuticals.
Synthesis of Methyl Indole-4-carboxylate
This compound may be used in the synthesis of methyl indole-4-carboxylate . Indole derivatives are important in medicinal chemistry and are found in many natural products.
Synthesis of 5-Aminoisoquinolin-1 (2H)-one
“Methyl 2-methoxy-3-nitrobenzoate” can also be used in the synthesis of 5-aminoisoquinolin-1 (2H)-one . Isoquinoline derivatives have been studied for their potential biological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects.
Synthesis of 5-Nitroisocoumarin
Another application is in the synthesis of 5-nitroisocoumarin . Nitroisocoumarins are a type of organic compound that have been studied for their potential use in various fields, including medicinal chemistry.
Synthesis of [2- (4-Fluorophenyl)-1H-Indol-4-yl]-1-Pyrrolidinylmethanone
The compound can be used in the preparation of [2- (4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone . This compound could potentially be used in the development of new pharmaceuticals.
Preparation of Substituted Nitrostyrene Benzoic Acids
“Methyl 2-methoxy-3-nitrobenzoate” may also be used in the preparation of substituted nitrostyrene benzoic acids . These compounds could have potential applications in the development of new materials or pharmaceuticals.
Mechanism of Action
Mode of Action
. Nitration is a chemical process where a nitro group is added to a molecule, which can significantly alter the molecule’s properties and interactions with other molecules. This process can lead to various changes in the biochemical pathways within a cell or organism.
Biochemical Pathways
. The addition of a nitro group to a molecule can affect its interactions with other molecules, potentially disrupting or altering biochemical pathways. The exact effects would depend on the specific pathways present in the cells or organisms the compound is applied to.
Result of Action
. This can lead to various changes within a cell or organism, potentially affecting cell function, gene expression, or other cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methoxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVHYWBXXTBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-3-nitrobenzoate | |
CAS RN |
90564-26-4 | |
Record name | Methyl 2-methoxy-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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